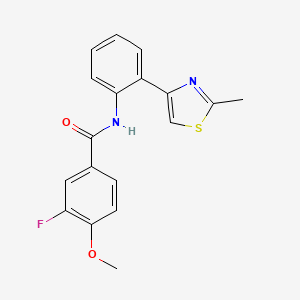

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

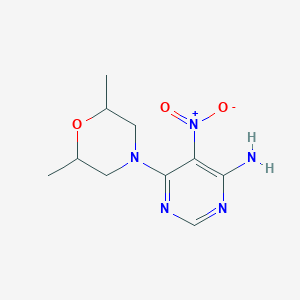

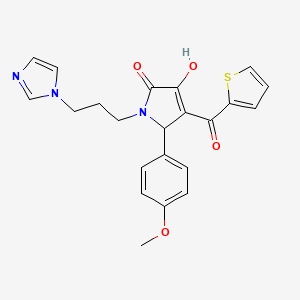

The molecular structure of “N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide” is complex, and it’s part of a class of compounds known as tetrahydropyrazolopyridinones . The molecular formula is C26H25N5O5 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, Apixaban, a similar compound, has been shown to inhibit free as well as prothrombinase- and clot-bound FXa activity in vitro .Applications De Recherche Scientifique

Hydrogen Bonding and Molecular Structure

Research on enaminones, compounds structurally related to N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide, has provided insights into their crystal structures and hydrogen bonding. These studies highlight the importance of cyclohexene rings adopting sofa conformations and the role of intramolecular hydrogen bonds in stabilizing molecular structures (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Characterization of Derivatives

Research has also focused on synthesizing and characterizing derivatives of cyclohexanecarboxamide, demonstrating their crystal structures and molecular interactions. These studies contribute to our understanding of how small modifications in molecular structures can influence overall properties and stability (Özer, Arslan, VanDerveer, & Külcü, 2009).

Antimicrobial Activity

Certain cyclohexanecarboxamide derivatives have been synthesized and tested for their antimicrobial activity. These compounds have shown promise in combating various Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as novel antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Conformational Studies

Conformational studies on cyclopiperidine derivatives, which share structural similarities with this compound, have provided insights into the preferred conformations of these molecules in solution and solid states. This research aids in understanding the dynamics and stability of such compounds (Vilsmaier, Milch, Fröhlich, Bergsträsser, Onciul, & Clark, 1995).

Mécanisme D'action

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the coagulation process, where it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide prevents the generation of thrombin, thereby indirectly inhibiting platelet aggregation . This results in an antithrombotic effect, which has been demonstrated in pre-clinical studies .

Pharmacokinetics

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide’s action include a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This leads to a dose-dependent antithrombotic efficacy, as observed in animal models .

Action Environment

The action, efficacy, and stability of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide can be influenced by various environmental factors. For instance, the compound’s bioavailability and pharmacokinetic properties can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions . .

Propriétés

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-14-10-11-16(20-19(23)15-7-3-2-4-8-15)13-17(14)21-12-6-5-9-18(21)22/h10-11,13,15H,2-9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYRJQJMWQLYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2708254.png)

![4-[(2-Hydroxyethyl)thio]benzoic acid](/img/structure/B2708257.png)

![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)

![N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B2708260.png)

![(3R,4R)-1-Oxa-8-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2708261.png)